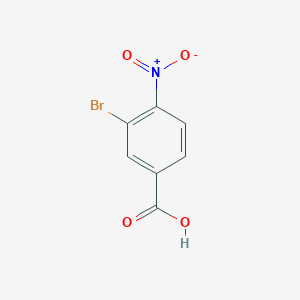

3-Bromo-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPPNEJUUOQRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584745 | |

| Record name | 3-Bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-81-9 | |

| Record name | 3-Bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-nitrobenzoic Acid (CAS: 101420-81-9)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 3-Bromo-4-nitrobenzoic acid, a key chemical intermediate in various fields of chemical research and development. This document consolidates its chemical and physical properties, safety data, and significant applications, with a focus on its role in synthetic chemistry. Detailed experimental protocols and visual diagrams are included to support practical applications in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid that is of significant interest in organic synthesis due to its reactive functional groups.[1] The presence of a bromine atom, a nitro group, and a carboxylic acid on the benzene (B151609) ring makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101420-81-9 | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.02 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 190-204 °C | [1][] |

| Boiling Point | 364.4 °C at 760 mmHg | [] |

| Density | 1.892 g/cm³ | [] |

| Purity | ≥ 97% | |

| InChI Key | KKPPNEJUUOQRLE-UHFFFAOYSA-N | [] |

| SMILES | O=C(O)C1=CC=C(--INVALID-LINK--=O)C(Br)=C1 |

Synthesis and Reactivity

While specific details of the industrial synthesis of this compound are proprietary, its structure suggests a multi-step synthesis from simpler aromatic precursors. The unique arrangement of its functional groups—a carboxylic acid, a bromine atom, and a nitro group—imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

Applications in Research and Development

This compound serves as a crucial starting material and intermediate in several areas of chemical synthesis:

-

Pharmaceutical Synthesis: It is a key building block in the development of novel pharmaceutical compounds.[1] Its structure is incorporated into various molecular scaffolds to create new drug candidates.

-

Agrochemicals: This compound is utilized in the synthesis of new pesticides and herbicides, contributing to the development of advanced crop protection agents.[1]

-

Material Science: It is employed in the creation of specialty polymers and other advanced materials.[1]

-

Biochemical Research: The compound is used in studies related to enzyme activity and protein interactions, aiding in the understanding of biological processes.[1]

A notable application of ortho-substituted nitroarenes, such as this compound, is in the Bartoli indole (B1671886) synthesis , a powerful method for creating substituted indoles, which are prevalent motifs in pharmaceuticals.

Experimental Protocols

Representative Protocol: Bartoli Indole Synthesis

The Bartoli indole synthesis is a chemical reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles.[3] The ortho-substituent is crucial for the success of the reaction.[3][4]

Materials:

-

This compound

-

Vinylmagnesium bromide solution in THF (typically 1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous THF.

-

Cool the solution to -40 °C in a dry ice/acetone bath.

-

Slowly add three equivalents of vinylmagnesium bromide solution from the dropping funnel to the stirred solution, maintaining the temperature below -40 °C.

-

After the addition is complete, allow the reaction mixture to stir at -40 °C for one hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding indole.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and requires careful handling.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| Precautionary | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

-

Skin and Body Protection: Laboratory coat.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Recommended storage temperature is 0-8°C.[1]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential building block for the creation of novel pharmaceuticals, agrochemicals, and materials. Proper handling and adherence to safety protocols are crucial when working with this compound. The provided experimental protocol for the Bartoli indole synthesis serves as a practical example of its application in the synthesis of biologically relevant heterocyclic compounds.

References

An In-depth Technical Guide to the Core Physical Characteristics of 3-Bromo-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Bromo-4-nitrobenzoic acid (CAS No: 101420-81-9), a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, spectral data, and relevant experimental protocols. A particular focus is placed on presenting quantitative data in a structured format and visualizing key chemical processes to facilitate understanding and application in research and development settings.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a bromine atom, a nitro group, and a carboxylic acid on the benzene (B151609) ring imparts it with a unique combination of reactivity and physical properties, making it a versatile building block in the synthesis of more complex molecules.[1]

General and Physical Properties

The general and physical properties of this compound are summarized in the table below. The compound is a solid at room temperature, typically appearing as a pale yellow or white to light orange powder.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₄ | [3] |

| Molecular Weight | 246.01 g/mol | [3] |

| Appearance | Solid, powder | [2][3] |

| Melting Point | 200-204 °C | [3][4] |

| Boiling Point (Predicted) | 364.4 ± 32.0 °C | [4] |

| Density (Predicted) | 1.892 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 3.03 ± 0.10 | [4] |

Solubility

| Solvent | Solubility of 3-Nitrobenzoic Acid (mol/L at 298.15 K) |

| Water | 0.021 |

| Methanol | 3.181 |

| Ethanol | 1.974 |

| Acetonitrile | 1.502 |

| Ethyl Acetate | 1.722 |

| Dichloromethane | 0.255 |

| Toluene | 0.089 |

This data is for 3-nitrobenzoic acid and is provided for estimation purposes.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below is a summary of expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region. Due to the electron-withdrawing nature of the nitro and carboxylic acid groups, these protons will be deshielded and appear at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the positions of the bromo, nitro, and carboxyl substituents. For comparison, the 13C NMR chemical shifts for 2-chlorobenzoic acid in CDCl₃ are: 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Carboxylic acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C=O (Carboxylic acid) | 1760-1690 (strong) |

| C=C (Aromatic) | 1600-1450 |

| N-O (Nitro group) | 1570-1490 and 1390-1300 (strong) |

| C-O (Carboxylic acid) | 1320-1210 |

| C-Br | Below 700 |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 245 and an [M+2]⁺ peak of similar intensity at m/z 247, which is characteristic of a compound containing one bromine atom.[6] Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[7]

Experimental Protocols

Synthesis of this compound (Illustrative)

While a specific protocol for this compound was not found, a general method for the synthesis of a similar compound, 4-bromo-3-nitrobenzoic acid, involves the nitration of 4-bromobenzoic acid.[8] This can be adapted as an illustrative synthesis workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 3-溴-4-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97 | 101420-81-9 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. asdlib.org [asdlib.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. quora.com [quora.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-4-nitrobenzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for 3-Bromo-4-nitrobenzoic acid. This guide presents available qualitative information for the target compound and provides a comprehensive quantitative analysis of the structurally similar compound, 3-Nitrobenzoic acid, to serve as a valuable reference. The principles and methodologies described herein are directly applicable to solubility studies of this compound.

Introduction

Qualitative Solubility Profile of this compound

Qualitative reports indicate that this compound is soluble in methanol (B129727), ethanol (B145695), ether, and chloroform. This suggests that the compound exhibits favorable interactions with a range of polar and non-polar aprotic and protic organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents like alcohols, while the overall aromatic structure and the bromo and nitro substituents contribute to interactions with a variety of other organic media.

Comparative Quantitative Solubility Data: 3-Nitrobenzoic Acid

To provide a quantitative frame of reference, this section presents solubility data for 3-Nitrobenzoic acid. As a structural analogue, its solubility behavior is expected to offer valuable insights into that of this compound. The following data was experimentally determined across a range of temperatures in seven different organic solvents.[1]

| Temperature (K) | Water (mol/L) | Methanol (mol/L) | Ethanol (mol/L) | Acetonitrile (B52724) (mol/L) | Dichloromethane (B109758) (mol/L) | Toluene (B28343) (mol/L) | Ethyl Acetate (B1210297) (mol/L) |

| 273.15 | - | 1.948 | 0.6847 | 1.611 | - | - | - |

| 283.15 | - | - | - | - | 0.640 | 0.1688 | 0.4675 |

| 293.15 | - | 2.351 | 0.9474 | 1.974 | 1.5018 | 0.25475 | - |

| 303.15 | - | 3.606 | 0.8985 | - | 1.7218 | 0.6881 | - |

| 313.15 | 2.757 | - | 1.956 | 2.987 | 5.104 | 1.191 | - |

| 323.15 | - | 4.920 | 1.5225 | - | 2.7884 | 1.2733 | - |

Data extracted from Zhang et al., Journal of Chemical Research.[1]

The solubility of nitro-derivatives of benzoic acid in these solvents generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1]

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (high purity solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or flasks with tight-sealing caps

-

Constant-temperature orbital shaker or water bath

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that equilibrium between the solid and dissolved states is achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Sealing: Tightly seal the vials to prevent solvent evaporation during the equilibration process.

-

Equilibration: Place the vials in a constant-temperature orbital shaker or water bath and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The optimal time for reaching equilibrium should be determined through preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, separate the solid and liquid phases by centrifugation or by filtering the supernatant through a syringe filter.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen instrument.

-

Concentration Analysis: Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

-

Solubility Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

References

Acidity and pKa of 3-Bromo-4-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the acidity and pKa value of 3-Bromo-4-nitrobenzoic acid. The document provides a comprehensive overview of the chemical principles governing its acidity, a comparative analysis with related compounds, and detailed experimental protocols for the determination of its acid dissociation constant.

Core Concepts: Acidity of Substituted Benzoic Acids

The acidity of benzoic acid and its derivatives is critically influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance acidity by stabilizing the negative charge of the carboxylate anion formed upon deprotonation, while electron-donating groups (EDGs) decrease acidity by destabilizing this anion.[1][2] This stabilization or destabilization is primarily mediated through inductive and resonance effects.

In the case of this compound, both the bromo and the nitro groups are potent electron-withdrawing groups. The nitro group, in particular, is one of the strongest EWGs, exerting a powerful electron-withdrawing inductive effect (-I) and a resonance effect (-M) when at the para or ortho position.[3] The bromo substituent also exhibits a -I effect due to its electronegativity.[4] The cumulative electron-withdrawing influence of these two substituents leads to a significant increase in the acidity of this compound compared to unsubstituted benzoic acid.

Quantitative Data on Acidity

| Compound | Structure | pKa Value | Reference |

| Benzoic Acid | C₆H₅COOH | 4.20 | |

| 3-Bromobenzoic Acid | m-BrC₆H₄COOH | 3.86 | [4] |

| 4-Bromobenzoic Acid | p-BrC₆H₄COOH | 3.97 | [4] |

| 3-Nitrobenzoic Acid | m-NO₂C₆H₄COOH | 3.45 | [3] |

| 4-Nitrobenzoic Acid | p-NO₂C₆H₄COOH | 3.44 | [7] |

| This compound | 3-Br-4-NO₂C₆H₃COOH | ~3.03 (Predicted) | [5] |

| 4-Bromo-3-nitrobenzoic Acid | 4-Br-3-NO₂C₆H₃COOH | ~3.35 (Predicted) | [6] |

Experimental Protocols for pKa Determination

The acid dissociation constant (pKa) of this compound can be experimentally determined using several established methods, most commonly potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This is a widely used and reliable method for determining pKa values.[1]

Principle: A solution of the weak acid (this compound) is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored continuously using a pH meter as the titrant is added. The pKa is determined as the pH at the half-equivalence point, where the concentrations of the undissociated acid and its conjugate base are equal.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of approximately 0.01 M this compound in a suitable solvent (e.g., a water-methanol or water-ethanol mixture to ensure solubility).

-

Prepare a standardized solution of approximately 0.1 M sodium hydroxide (B78521) (NaOH), ensuring it is carbonate-free.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a beaker.

-

If necessary, add a co-solvent and/or an inert electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution gently.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

-

Determine the equivalence point volume (Veq) from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).

-

The half-equivalence point volume is Veq / 2.

-

The pKa is the pH of the solution at the half-equivalence point volume.

-

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization and can be performed with smaller sample quantities.[2]

Principle: The absorbance of a solution of the acid is measured at a specific wavelength across a range of pH values. The pKa is determined by analyzing the change in absorbance as the molecule transitions from its protonated to its deprotonated form.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 1 to 6).

-

Prepare a set of sample solutions by adding a small, constant aliquot of the stock solution to each buffer solution.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for both a highly acidic (fully protonated) and a highly basic (fully deprotonated) solution of the compound to identify the wavelengths of maximum absorbance for each species and any isosbestic points.

-

Measure the absorbance of each buffered sample solution at a wavelength where the difference in absorbance between the protonated and deprotonated forms is significant.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed using the following equation:

where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

-

The pKa can be determined by fitting the data to this equation or by identifying the pH at which the absorbance is halfway between the minimum and maximum values.

-

Logical Relationships in Acidity Determination

The following diagram illustrates the key factors and their relationships that determine the increased acidity of this compound.

Caption: Factors influencing the acidity of this compound.

This guide provides a foundational understanding of the acidity of this compound, supported by comparative data and detailed experimental protocols. For drug development and scientific research, a precise, experimentally determined pKa value is crucial for predicting the behavior of this molecule in various chemical and biological environments. The methodologies outlined herein offer robust approaches to obtaining this critical parameter.

References

- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. asianpubs.org [asianpubs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. This compound | C7H4BrNO4 | CID 16218087 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the Bromine Atom in 3-Bromo-4-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitrobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The reactivity of this compound is dominated by the interplay of three key functional groups: the bromine atom, the electron-withdrawing nitro group, and the deactivating carboxyl group. This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in this molecule, with a focus on its utility in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Introduction: Electronic Landscape of this compound

The reactivity of the bromine atom in this compound is intrinsically linked to the electronic nature of the aromatic ring. The benzene (B151609) ring is substituted with two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a carboxylic acid group (-COOH). These groups deactivate the ring towards electrophilic aromatic substitution by withdrawing electron density.[1] Conversely, this electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.

The nitro group, positioned para to the bromine atom, and the carboxylic acid group, meta to the bromine, both exert a deactivating effect. However, the nitro group's strong -M (mesomeric) and -I (inductive) effects are particularly significant in activating the bromine atom for nucleophilic aromatic substitution. The bromine atom itself is a deactivating group due to its inductive electron withdrawal, yet it is an ortho, para-director in electrophilic reactions. In the context of the reactions discussed herein, its role as a leaving group is of primary importance.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, significantly enhanced by the para-nitro group, makes the bromine atom a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

The attack of a nucleophile at the carbon bearing the bromine atom is the rate-determining step. The negative charge of the resulting Meisenheimer complex is effectively delocalized onto the oxygen atoms of the nitro group, which stabilizes this intermediate and facilitates the reaction.

// Reactants reactant [label=<

+

Nu-

+

Nu-

];

// Meisenheimer Complex intermediate [label=<

Resonance-Stabilized

Resonance-Stabilized

];

// Products product [label=<

+

Br-

+

Br-

];

// Arrows and Labels reactant -> intermediate [label="Addition of\nNucleophile", fontcolor="#202124", color="#EA4335"]; intermediate -> product [label="Elimination of\nBromide", fontcolor="#202124", color="#34A853"]; }

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl halides and organoboron compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Bromobenzoic Acids

The following data is for the coupling of 3-bromobenzoic acid and 4-bromobenzoic acid with various arylboronic acids and serves as a representative example due to the lack of specific published data for this compound. [3][4]

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Bromobenzoic acid | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |

| 2 | 3-Bromobenzoic acid | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |

| 3 | 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |

| 4 | 4-Bromobenzoic acid | Phenylboronic acid | 4-Phenylbenzoic acid | 98 |

| 5 | 4-Bromobenzoic acid | 4-Methylphenylboronic acid | 4-(p-Tolyl)benzoic acid | 96 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][4] dot

Caption: Experimental workflow for a green Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specialized ligand like SPhos, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF, 5-10 mL)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with vigorous stirring to a temperature typically between 80 °C and 120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. [5] Experimental Protocol: General Procedure for the Heck Reaction [6][7] Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Alkene (e.g., styrene, acrylate, 1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%, optional but often beneficial)

-

Base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv)

-

Solvent (e.g., DMF, NMP, or DMA, 5-10 mL)

Procedure:

-

To a reaction vessel, add this compound, the palladium catalyst, the ligand (if used), and the base.

-

Add the solvent and the alkene.

-

Heat the mixture under an inert atmosphere to a temperature typically between 80 °C and 140 °C.

-

After completion of the reaction (monitored by TLC or GC), cool the mixture.

-

Dilute with water and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.

-

Purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. [8] Experimental Protocol: General Procedure for Sonogashira Coupling [9][10] dot

Caption: Experimental workflow for the Sonogashira coupling reaction.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

-

Amine base (e.g., Et₃N, DIPEA, often used as solvent or co-solvent)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve this compound, the palladium catalyst, and the copper(I) iodide in the amine base/solvent mixture.

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., up to 80 °C) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer, concentrate, and purify the residue by flash chromatography.

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. [11][12][13] Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [14] Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (primary or secondary, 1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-2.0 times the Pd amount)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, aprotic solvent (e.g., toluene, dioxane, 5-10 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base.

-

Add this compound and the amine.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with vigorous stirring to a temperature typically between 80 °C and 110 °C.

-

Monitor the reaction until completion.

-

Cool the mixture, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the crude product by column chromatography.

Conclusion

This compound is a highly functionalized building block whose reactivity is primarily dictated by the bromine atom, which acts as a versatile leaving group. The strong electron-withdrawing nature of the para-nitro group activates the molecule for nucleophilic aromatic substitution, allowing for the introduction of a variety of heteroatom nucleophiles. Furthermore, the carbon-bromine bond is an ideal site for numerous palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. This dual reactivity makes this compound a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science. The protocols and data presented in this guide, based on established procedures for analogous compounds, provide a solid foundation for the strategic utilization of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Electron-Withdrawing Effects in 3-Bromo-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing effects in 3-Bromo-4-nitrobenzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a bromine atom and a nitro group on the benzoic acid framework profoundly influences its physicochemical properties, acidity, and reactivity. This document outlines the theoretical basis for these effects, supported by available data, and provides relevant experimental protocols.

Introduction: The Electronic Landscape of this compound

This compound (CAS No. 101420-81-9) is a substituted aromatic carboxylic acid featuring two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a bromine atom (-Br).[1] The positions of these substituents—the nitro group at position 4 (para to the carboxyl group) and the bromine at position 3 (meta to the carboxyl group)—create a unique electronic environment that dictates the molecule's behavior.

The electron-withdrawing nature of these groups enhances the acidity of the carboxylic acid and influences the reactivity of the aromatic ring. Understanding these effects is crucial for the rational design of synthetic pathways and the development of novel molecular entities in drug discovery.

Physicochemical and Acidity Data

| Property | Value | Reference |

| CAS Number | 101420-81-9 | [1][2] |

| Molecular Formula | C₇H₄BrNO₄ | [2] |

| Molecular Weight | 246.01 g/mol | [2] |

| Melting Point | 200-204 °C | |

| Predicted pKa | 3.03 ± 0.10 | [3] |

| Appearance | White to light yellow powder | [2] |

Comparative Acidity of Substituted Benzoic Acids:

To contextualize the acidity of this compound, it is useful to compare the pKa values of benzoic acid and its derivatives.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 4-Nitrobenzoic Acid | 3.44 |

| 3-Nitrobenzoic Acid | 3.45 |

| 2-Nitrobenzoic Acid | 2.17 |

| 3-Bromobenzoic Acid | 3.81 |

| This compound (Predicted) | 3.03 |

Note: Experimental pKa values for the reference compounds are from various sources.

The predicted pKa of 3.03 for this compound indicates that it is a significantly stronger acid than benzoic acid (pKa ≈ 4.20). This increased acidity is a direct consequence of the stabilization of the corresponding carboxylate anion by the electron-withdrawing effects of the nitro and bromo substituents.

Analysis of Electron-Withdrawing Effects

The enhanced acidity and modified reactivity of this compound stem from the combined inductive and resonance effects of the nitro and bromo groups.

Inductive Effect (-I)

Both the nitro group and the bromine atom are more electronegative than carbon and therefore exert a through-sigma-bond electron-withdrawing inductive effect (-I). This effect polarizes the C-N and C-Br bonds, leading to a cascade of electron withdrawal from the aromatic ring and the carboxyl group. This inductive pull helps to delocalize and stabilize the negative charge on the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.

Resonance Effect (-M/-R)

The nitro group, being para to the carboxylic acid, exerts a strong electron-withdrawing resonance (or mesomeric) effect (-M or -R). It delocalizes the electron density from the aromatic ring into the nitro group, further stabilizing the carboxylate anion. The bromine atom, while having a -I effect, exhibits a +M (electron-donating) effect due to its lone pairs of electrons. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the acidity of benzoic acids.

The interplay of these effects can be visualized as follows:

Caption: Logical relationship of electron-withdrawing effects on the acidity of this compound.

Experimental Protocols

While specific, published experimental protocols for the synthesis and analysis of this compound are scarce, the following sections provide detailed methodologies for analogous and precursor reactions, which can be adapted by skilled researchers.

Synthesis of this compound

A plausible synthetic route to this compound is the oxidation of 3-bromo-4-nitrotoluene.

Step 1: Synthesis of 3-Bromo-4-aminotoluene (Precursor to 3-bromo-4-nitrotoluene)

This procedure is adapted from the synthesis of m-bromotoluene from 3-bromo-4-aminotoluene.

-

Materials: p-toluidine (B81030), glacial acetic acid, bromine, sodium bisulfite, 95% ethyl alcohol, concentrated hydrochloric acid, sodium hydroxide (B78521).

-

Procedure:

-

Prepare p-acetotoluide by refluxing p-toluidine with glacial acetic acid.

-

Cool the reaction mixture and slowly add bromine while maintaining the temperature at 50-55°C.

-

Pour the mixture into cold water containing sodium bisulfite to precipitate 3-bromo-4-acetaminotoluene.

-

Hydrolyze the 3-bromo-4-acetaminotoluene by refluxing with ethyl alcohol and concentrated hydrochloric acid to form the hydrochloride salt.

-

Liberate the free base, 3-bromo-4-aminotoluene, by treating the hydrochloride salt with a sodium hydroxide solution.

-

Step 2: Conversion of 3-Bromo-4-aminotoluene to 3-Bromo-4-nitrotoluene

A standard method for converting an arylamine to a nitroarene involves the Sandmeyer reaction to introduce a diazonium group, followed by treatment with sodium nitrite (B80452) in the presence of a copper catalyst.

-

Materials: 3-bromo-4-aminotoluene, hydrochloric acid, sodium nitrite, copper(I) oxide, sodium bicarbonate.

-

General Procedure:

-

Dissolve 3-bromo-4-aminotoluene in aqueous hydrochloric acid and cool to 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium nitrite and a catalytic amount of copper(I) oxide.

-

Slowly add the cold diazonium salt solution to the nitrite/copper solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to complete the reaction.

-

The product, 3-bromo-4-nitrotoluene, can be isolated by extraction and purified by chromatography or recrystallization.

-

Step 3: Oxidation of 3-Bromo-4-nitrotoluene to this compound

This protocol is adapted from the oxidation of p-nitrotoluene to p-nitrobenzoic acid.

-

Materials: 3-bromo-4-nitrotoluene, sodium dichromate, concentrated sulfuric acid, water.

-

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, combine 3-bromo-4-nitrotoluene, sodium dichromate, and water.

-

With vigorous stirring, slowly add concentrated sulfuric acid. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture to a gentle boil for approximately 30 minutes.

-

Cool the reaction mixture and dilute with water.

-

Filter the crude product and wash with water.

-

To remove chromium salts, the crude product can be warmed with dilute sulfuric acid, filtered, and then dissolved in a dilute sodium hydroxide solution.

-

Filter the basic solution to remove any remaining impurities and then acidify with dilute sulfuric acid to precipitate the this compound.

-

Collect the purified product by filtration, wash thoroughly with water, and dry.

-

Caption: Simplified workflow for the synthesis of this compound.

pKa Determination

The pKa of this compound can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

-

General Protocol for Potentiometric Titration:

-

Prepare a standard solution of the acid in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

-

Plot the pH versus the volume of base added to obtain a titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Spectroscopic Analysis (Anticipated Data)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals influenced by the bromo and nitro substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and characteristic peaks for the aromatic C-H and C=C bonds, as well as absorptions corresponding to the C-Br and N-O stretching vibrations.

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands corresponding to the π → π* electronic transitions of the substituted benzene (B151609) ring.

Reactivity and Applications

The electron-deficient nature of the aromatic ring in this compound, due to the two strong EWGs, deactivates it towards electrophilic aromatic substitution. However, the presence of the bromine atom makes the molecule amenable to nucleophilic aromatic substitution, particularly at the carbon bearing the bromine, which is activated by the para-nitro group. The carboxylic acid group can undergo standard transformations, such as esterification and amidation.

This trifunctional nature makes this compound a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Conclusion

This compound is a compelling example of how the interplay of inductive and resonance effects of multiple substituents dictates the properties and reactivity of an aromatic compound. The strong electron-withdrawing character of the bromo and nitro groups leads to a significant increase in the acidity of the carboxylic acid. While a comprehensive experimental dataset for this specific molecule is not widely available, its behavior can be reliably predicted based on established principles of physical organic chemistry and data from related structures. This guide provides a foundational understanding for researchers working with this and similar substituted benzoic acids.

References

Unlocking the Potential of 3-Bromo-4-nitrobenzoic Acid: A Technical Guide to Future Research

For Immediate Release

Shanghai, China – December 22, 2025 – 3-Bromo-4-nitrobenzoic acid, a highly functionalized aromatic compound, stands as a versatile scaffold for the synthesis of a diverse array of novel molecules with significant potential in medicinal chemistry and materials science. This technical guide outlines promising research avenues for this compound, providing a roadmap for scientists and drug development professionals to explore its untapped utility. The strategic positioning of its bromine, nitro, and carboxylic acid functionalities makes it a prime candidate for the development of innovative therapeutics and advanced materials.

Core Chemical Data

A summary of the key physicochemical properties of this compound is presented below, providing a foundational reference for experimental design.

| Property | Value |

| Molecular Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.01 g/mol |

| CAS Number | 101420-81-9 |

| Melting Point | 200-204 °C |

| Appearance | Solid |

| SMILES | O=C(O)c1ccc(c(Br)c1)--INVALID-LINK--=O |

| InChI Key | KKPPNEJUUOQRLE-UHFFFAOYSA-N |

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The inherent reactivity of this compound makes it an attractive starting material for the synthesis of heterocyclic compounds, a class of molecules renowned for their diverse pharmacological activities.

Synthesis of Substituted Benzimidazoles as Potential Kinase Inhibitors

Benzimidazoles are a prominent structural motif in many approved drugs and clinical candidates, known to exhibit a wide range of biological activities, including as kinase inhibitors in oncology. The ortho-positioning of the nitro and bromo groups on the benzoic acid derivative, following reduction of the nitro group to an amine, provides an ideal precursor for the synthesis of substituted benzimidazoles.

Hypothetical Signaling Pathway Interaction

Caption: Proposed mechanism of action for benzimidazole derivatives.

Experimental Protocol: Synthesis of 2-Substituted-4-bromo-5-aminobenzoic acid derivatives

-

Reduction of the Nitro Group: Dissolve this compound (1.0 eq) in ethanol. Add a reducing agent such as tin(II) chloride (3.0 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

Condensation with Aldehydes: To the resulting 3-Bromo-4-aminobenzoic acid derivative in ethanol, add a substituted aromatic aldehyde (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 8-12 hours.

-

Cyclization/Oxidation: Add an oxidizing agent like sodium metabisulfite (B1197395) to the reaction mixture and continue refluxing for another 2-4 hours to facilitate the cyclization to the benzimidazole ring.

-

Purification: Cool the reaction mixture, and collect the precipitated product by filtration. Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, creating libraries of novel biaryl compounds for screening against various therapeutic targets.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data from Analogous Reactions

While specific yield data for Suzuki reactions with this compound is not widely published, reactions with structurally similar bromobenzoic acids provide an indication of expected outcomes.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 3-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 |

Materials Science: Building Blocks for Functional Polymers

The difunctional nature of this compound, with its carboxylic acid and reactive bromine and nitro groups, makes it a candidate for the synthesis of novel functional polymers. The carboxylic acid can be used for polyester (B1180765) or polyamide formation, while the bromo and nitro groups can be either pre-functionalized before polymerization or post-modified on the resulting polymer to introduce specific properties.

Logical Relationship for Polymer Synthesis

Caption: Potential pathways for the synthesis of functional polymers.

Experimental Protocol: Synthesis of a Polyester with Pendant Functional Groups

-

Monomer Synthesis (Optional Pre-functionalization): The bromo or nitro group can be modified prior to polymerization. For instance, the bromo group can be converted to an azide (B81097) for subsequent "click" chemistry.

-

Polycondensation: React the this compound (or its functionalized derivative) with a diol (e.g., ethylene (B1197577) glycol) in the presence of an esterification catalyst (e.g., p-toluenesulfonic acid) under high temperature and vacuum to drive the removal of water and promote polymerization.

-

Polymer Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR and IR spectroscopy to confirm its structure.

-

Post-Polymerization Modification: The remaining functional groups on the polymer backbone (e.g., the nitro group) can be chemically modified to introduce desired properties, such as fluorescence or specific binding capabilities.

Conclusion

This compound represents a molecule with considerable, yet underexplored, potential. The research avenues outlined in this guide provide a framework for the development of novel therapeutics and functional materials. The strategic application of modern synthetic methodologies to this versatile building block is poised to unlock new opportunities in drug discovery and materials science. Further investigation into the specific reaction conditions and the biological and physical properties of the resulting derivatives is highly encouraged.

An In-depth Technical Guide to 3-Bromo-4-nitrobenzoic Acid: Discovery, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-nitrobenzoic acid, a key chemical intermediate in organic synthesis. The document covers the historical context of its discovery, detailed modern synthetic protocols, and a thorough compilation of its physicochemical and spectroscopic data. The information is presented to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid, a bromine atom, and a nitro group, offers multiple reaction sites for chemical modification. The interplay of these functional groups influences the reactivity of the aromatic ring and provides handles for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine. These features make it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Discovery and History

While a definitive first synthesis of this compound is not prominently documented in readily accessible historical chemical literature, its discovery can be contextualized within the broader exploration of electrophilic aromatic substitution reactions on benzene (B151609) derivatives in the late 19th and early 20th centuries. Chemists of that era, including luminaries like Peter Griess, systematically investigated the reactions of aromatic compounds, leading to a vast number of new substances.

The synthesis of this compound would have been a logical extension of studies on the nitration of brominated benzoic acids. The directing effects of the bromo and carboxyl substituents would have been a subject of academic and industrial interest. It is plausible that the compound was first prepared and characterized as part of a systematic study of the isomers formed from the nitration of 3-bromobenzoic acid.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, characterization, and use in chemical synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 101420-81-9 | [1] |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 200-204 °C | [1] |

| Assay | 97% | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification of this compound. Below is a summary of expected and reported spectral characteristics.

| Technique | Data |

| ¹H NMR | Expected signals for the aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro and carboxyl groups and the bromine atom. |

| ¹³C NMR | Expected signals for the seven carbon atoms, including the carboxyl carbon and the six aromatic carbons. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and C-Br stretch. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through two primary routes: the nitration of 3-bromobenzoic acid or the oxidation of 2-bromo-4-nitrotoluene (B188816).

Synthesis via Nitration of 3-Bromobenzoic Acid

This method involves the direct nitration of the aromatic ring of 3-bromobenzoic acid.

Reaction:

Detailed Protocol:

-

Materials: 3-bromobenzoic acid, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-bromobenzoic acid to concentrated sulfuric acid while stirring until fully dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Synthesis via Oxidation of 2-Bromo-4-nitrotoluene

This alternative route involves the oxidation of the methyl group of 2-bromo-4-nitrotoluene.

Reaction:

Detailed Protocol:

-

Materials: 2-bromo-4-nitrotoluene, potassium permanganate (B83412) (KMnO₄) or other suitable oxidizing agent, pyridine (B92270), water, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4-nitrotoluene in a mixture of pyridine and water.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate in portions to the refluxing solution.

-

Continue refluxing for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product to obtain pure this compound.

-

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from 3-bromobenzoic acid.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. While its specific discovery is not well-documented, its preparation follows classical and well-understood synthetic pathways of electrophilic aromatic substitution and oxidation. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for the effective use and characterization of this important chemical compound.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Bromo-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Bromo-4-nitrobenzoic Acid

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is foundational for any experimental thermochemical investigation.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₄ | [1] |

| Molecular Weight | 246.01 g/mol | [2] |

| Melting Point | 200-204 °C | [2][3] |

| Appearance | Pale yellow powder/solid | [2][4] |

| CAS Number | 101420-81-9 | [1][2] |

| InChI Key | KKPPNEJUUOQRLE-UHFFFAOYSA-N | [1][2] |

| SMILES | OC(=O)c1ccc(c(Br)c1)--INVALID-LINK--=O | [1][2] |

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental methodologies for the determination of the primary thermochemical properties of this compound. These protocols are based on well-established techniques used for other benzoic acid derivatives.[5]

The standard molar enthalpy of formation (ΔfH°) in the solid state can be derived from the standard molar enthalpy of combustion (ΔcH°). The enthalpy of combustion is determined with high precision using isoperibol combustion calorimetry.

Experimental Workflow:

-

Sample Preparation: A pellet of high-purity this compound of a known mass is prepared.

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by burning a certified standard reference material, such as benzoic acid, under controlled conditions.

-

Combustion Experiment: The sample pellet is placed in a crucible within a combustion bomb, which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise. The specific energy of combustion is calculated from this temperature rise and the energy equivalent of the calorimeter.

-

Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion is calculated from the specific energy of combustion, taking into account corrections for the formation of nitric acid and hydrobromic acid from the combustion products.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is then calculated from the standard molar enthalpy of combustion using Hess's law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂, and HBr).

The standard molar enthalpy of sublimation (ΔsubH°) can be determined by measuring the temperature dependence of the vapor pressure of the solid. The transpiration method is a reliable technique for this purpose.[5]

Experimental Workflow:

-

Sample Preparation: A sample of this compound is packed into a saturator tube.

-

Transpiration Experiment: A stream of an inert gas (e.g., nitrogen) is passed through the saturator at a precisely controlled flow rate and temperature. The gas becomes saturated with the vapor of the substance.

-

Vapor Collection: The vapor-saturated gas stream is passed through a condenser or an absorption trap where the sublimed solid is collected.

-

Quantification: The amount of sublimed material is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).

-

Vapor Pressure Calculation: The partial pressure of the substance at a given temperature is calculated from the amount of sublimed material, the volume of the carrier gas, and the ideal gas law.

-

Clausius-Clapeyron Analysis: The experiment is repeated at several different temperatures. The natural logarithm of the vapor pressure is plotted against the reciprocal of the absolute temperature (1/T). The enthalpy of sublimation is then derived from the slope of this plot according to the Clausius-Clapeyron equation (slope = -ΔsubH°/R, where R is the gas constant).

Significance and Application

The thermochemical data obtained through these experimental procedures are critical for several applications in research and industry:

-

Process Safety: Understanding the enthalpy of formation and combustion is crucial for assessing the thermal stability and potential hazards associated with the handling and processing of this compound.

-

Drug Development: In the pharmaceutical industry, thermochemical properties influence formulation, stability, and bioavailability. The enthalpy of sublimation is related to the lattice energy of the crystal, which can impact dissolution rates.

-

Computational Chemistry: Experimental thermochemical data serve as benchmarks for the validation and development of computational models used to predict the properties of new molecules, thereby accelerating the drug discovery process.[6][7]

Conclusion

While there is a notable gap in the publicly available, experimentally determined thermochemical data for this compound, this guide provides the necessary framework for its determination. The detailed experimental protocols for combustion calorimetry and the transpiration method offer a clear path for researchers to obtain the standard enthalpies of combustion, formation, and sublimation. These values are indispensable for the safe and efficient use of this compound in scientific and industrial applications.

References

- 1. This compound [stenutz.eu]

- 2. 3-溴-4-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 97 | 101420-81-9 [amp.chemicalbook.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Energetic structure–property relationships in thermochemistry of halogenosubstituted benzoic acids | Semantic Scholar [semanticscholar.org]

- 7. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts | MDPI [mdpi.com]

In-depth Technical Guide on the Crystalline Structure of 4-Bromo-3-nitrobenzoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the crystalline structure of 4-Bromo-3-nitrobenzoic acid . At the time of writing, comprehensive crystallographic data for its isomer, 3-Bromo-4-nitrobenzoic acid, is not available in major crystallographic databases. Given the importance of understanding the solid-state properties of such molecules in drug development, this guide provides a detailed analysis of the closely related and structurally characterized 4-bromo-3-nitro isomer as a valuable reference.

Introduction

Substituted nitrobenzoic acids are a class of compounds of significant interest in medicinal chemistry and materials science, often serving as precursors or key intermediates in the synthesis of pharmaceuticals and other functional materials.[1] The arrangement of molecules in the crystalline state, governed by intermolecular interactions, dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystalline structure is therefore paramount for the rational design and development of new chemical entities.

This whitepaper provides a detailed overview of the crystal structure of 4-Bromo-3-nitrobenzoic acid, presenting key crystallographic data, experimental protocols for its synthesis and structural determination, and an analysis of the intermolecular forces that define its solid-state architecture.

Physicochemical and Crystallographic Data

The physicochemical and crystallographic data for 4-Bromo-3-nitrobenzoic acid are summarized below. The data presented has been compiled from established chemical databases and primary literature, principally the work of Singaraju et al. (2017) as deposited in the Crystallography Open Database (COD).[2]

General Properties

| Property | Value |

| Chemical Formula | C₇H₄BrNO₄ |

| Molecular Weight | 246.01 g/mol [2][3] |

| CAS Number | 6319-40-0[2][3] |

| Appearance | Pale yellow to white crystalline powder[4] |

| Melting Point | 199-206 °C[3] |

Crystallographic Data

The crystal structure of 4-Bromo-3-nitrobenzoic acid was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P 1 21/n 1.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1[2] |

| a | 7.4417 Å[2] |

| b | 5.7471 Å[2] |

| c | 18.9993 Å[2] |

| α | 90°[2] |

| β | 101.045°[2] |

| γ | 90°[2] |

| Z | 4 |

| Residual Factor (R) | 0.0183[2] |

Experimental Protocols

This section details the methodologies for the synthesis of 4-Bromo-3-nitrobenzoic acid and the determination of its crystalline structure.

Synthesis of 4-Bromo-3-nitrobenzoic Acid

The synthesis of 4-Bromo-3-nitrobenzoic acid is typically achieved through the electrophilic nitration of 4-bromobenzoic acid. The following protocol is adapted from established procedures.

Materials:

-

4-Bromobenzoic acid (0.2 mol)

-

Fuming nitric acid (0.3 mol)

-

Concentrated sulfuric acid (0.6 mol)

-

Ice

-

Distilled water

Equipment:

-

Beaker equipped with a mechanical stirrer and a dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

A nitrating mixture is prepared by cautiously adding fuming nitric acid to concentrated sulfuric acid, while maintaining the temperature at 0-5 °C using an ice bath.

-

The cooled nitrating mixture is transferred to the reaction beaker.

-

4-Bromobenzoic acid is added portion-wise to the stirred nitrating mixture. The temperature must be carefully controlled and maintained between 0-5 °C throughout the addition.

-

Following the complete addition of 4-bromobenzoic acid, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The reaction mixture is then slowly poured into a beaker containing ice water to precipitate the crude product.

-

The resulting solid is collected by filtration, washed with distilled water until the filtrate is neutral, and then air-dried to yield pure 4-Bromo-3-nitrobenzoic acid.

Single-Crystal X-ray Diffraction

The determination of the crystalline structure involves growing a single crystal of the compound and analyzing it using an X-ray diffractometer.

3.2.1 Crystal Growth High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent. A common procedure involves:

-

Preparing a saturated or near-saturated solution of 4-Bromo-3-nitrobenzoic acid in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Filtering the solution to remove any particulate matter.

-

Covering the container loosely to allow for slow evaporation of the solvent over several days at room temperature.

-

Harvesting the resulting single crystals for analysis.

3.2.2 Data Collection and Structure Refinement A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The general procedure is as follows:

-

The crystal is cooled to a stable low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a specific radiation source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).

-

The diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined using full-matrix least-squares on F². Software such as SHELXL is commonly employed for this purpose.[5][6][7][8]

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of 4-Bromo-3-nitrobenzoic acid.

Caption: Logical workflow for the synthesis and structural characterization of 4-Bromo-3-nitrobenzoic acid.

Conclusion

This technical guide has provided a comprehensive overview of the crystalline structure of 4-Bromo-3-nitrobenzoic acid, serving as a valuable proxy for the uncharacterized 3-bromo isomer. The presented data on its physicochemical properties and detailed crystallographic parameters offer a solid foundation for researchers in drug development and materials science. The outlined experimental protocols for synthesis and single-crystal X-ray diffraction provide practical guidance for the preparation and analysis of this and related compounds. A thorough understanding of the solid-state structure is critical for predicting and controlling the material properties essential for the development of new, effective, and stable chemical products.

References

- 1. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 2. 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-nitrobenzoic acid 95 6319-40-0 [sigmaaldrich.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 6. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Bartoli Indole Synthesis of 3-Bromo-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the solid-phase Bartoli indole (B1671886) synthesis utilizing 3-Bromo-4-nitrobenzoic acid. This method offers a streamlined approach for the synthesis of substituted indoles, which are key scaffolds in many biologically active compounds. The solid-phase methodology facilitates purification and allows for the potential generation of compound libraries for drug discovery and development.

Introduction